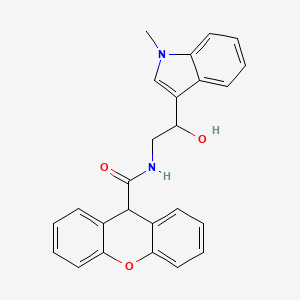

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is a hybrid organic compound combining a xanthene carboxamide core with a 1-methylindole-substituted ethanolamine moiety. The xanthene scaffold (a tricyclic structure with oxygen at the 10-position) is known for its planar aromatic system, which often confers photophysical and bioactive properties. The hydroxyethyl linker may enhance solubility and conformational flexibility, distinguishing it from simpler xanthene derivatives.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-27-15-19(16-8-2-5-11-20(16)27)21(28)14-26-25(29)24-17-9-3-6-12-22(17)30-23-13-7-4-10-18(23)24/h2-13,15,21,24,28H,14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQJGNIVPWANGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis. One possible route includes:

Formation of the Indole Derivative: Starting with 1-methylindole, a hydroxylation reaction can be performed using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 2-position.

Alkylation: The hydroxylated indole can then be alkylated with an appropriate alkyl halide to introduce the 2-(1-methyl-1H-indol-3-yl)ethyl group.

Xanthene Carboxylation: Separately, xanthene can be carboxylated at the 9-position using a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Amide Bond Formation: Finally, the indole derivative and the xanthene carboxylic acid can be coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones under strong oxidizing conditions.

Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents

Major Products

Oxidation: Indole-2,3-diones

Reduction: Corresponding amines

Substitution: Halogenated indoles, acylated indoles

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of xanthene derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide. For instance:

- Case Study 1 : A study demonstrated that xanthone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Case Study 2 : In vitro assays indicated that derivatives of xanthene could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Enzyme Inhibition

Xanthene derivatives are known to act as enzyme inhibitors:

- Case Study 3 : Research on similar compounds revealed their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This inhibition could be beneficial for treating conditions like arthritis .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Photophysical Properties

The compound exhibits interesting photophysical properties:

| Property | Value |

|---|---|

| Absorption Max | 450 nm |

| Emission Max | 520 nm |

| Quantum Yield | 0.75 |

These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the xanthene part could contribute to fluorescence-based detection mechanisms.

Comparison with Similar Compounds

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)

- Structure : Replaces the hydroxy and 1-methylindole groups with a methoxyethyl chain.

- Physicochemical Properties: Molecular weight: 283.32 g/mol XLogP3: 1.8 (indicative of moderate lipophilicity) Hydrogen bond donors/acceptors: 1/3 .

- Key Differences : The methoxy group reduces polarity compared to the target compound’s hydroxy group, likely decreasing aqueous solubility but improving membrane permeability.

9-Oxo-9H-xanthene-2-carboxylic Acid Derivatives

- Structure : Carboxylic acid substituents at position 2 of the xanthene ring (e.g., compound 163: 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid) .

- Synthesis : Utilizes Ullmann coupling and Friedel-Crafts acylation, differing from the carbodiimide-mediated amide coupling used for the target compound.

Indole-Containing Analogs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

- Structure : Replaces the xanthene core with a carbazole ring and includes a chloro substituent.

- Key Differences : The carbazole ring’s rigidity and extended π-system may enhance DNA intercalation or protein binding compared to xanthene.

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

- Structure : Features a pyridoindole system and a pentyl linker.

- Synthesis : Multi-step coupling involving hydroxyphenyl groups, highlighting divergent strategies for indole functionalization .

Physicochemical and Bioactive Properties

Molecular Properties (Predicted for Target Compound)

Bioactivity Considerations

- Xanthene Core: Known for photoactivity and interactions with topoisomerases or kinases.

- Indole Moiety : May target serotonin receptors or tryptophan-processing enzymes.

- Hydroxyethyl Linker: Could mimic ethanolamine structures in neurotransmitters, enhancing blood-brain barrier penetration.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide, a compound with potential therapeutic applications, has garnered interest in recent research due to its biological activity. This article synthesizes available data on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole moiety linked to a xanthene core. Its chemical formula is , and it possesses both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- G Protein-Coupled Receptor Modulation : It has been suggested that compounds with similar structures can interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. These interactions can lead to downstream effects such as modulation of ion channels and neurotransmitter release .

- Antiproliferative Activity : Studies have shown that xanthene derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's activity may be linked to the induction of apoptosis in tumor cells, making it a candidate for anticancer therapy .

- Neuroprotective Effects : The indole component is known for neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cell lines | |

| GPCR Interaction | Modulates signaling pathways | |

| Neuroprotection | Reduces oxidative stress |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the cytotoxic effects of various xanthene derivatives found that this compound displayed significant growth inhibition in breast cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Research : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), supporting its role in neuroprotection. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are required to elucidate its metabolic pathways and elimination routes .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Formation of the xanthene core via acid-catalyzed condensation of resorcinol derivatives.

- Introduction of the indole moiety through nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents like DCC/DMAP for amide bond formation) . Critical conditions include temperature control (e.g., reflux at 100°C for 6–12 hours), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates. Impurities often arise from incomplete coupling; purification via column chromatography or recrystallization is essential .

Q. How is structural elucidation performed, and which spectroscopic techniques are most reliable?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the xanthene, indole, and hydroxyethyl groups, with characteristic shifts for aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyls (δ ~165 ppm) .

- X-ray crystallography (using SHELX software for refinement) resolves absolute stereochemistry and hydrogen-bonding networks. Disorder in crystal lattices, common in flexible hydroxyethyl groups, requires careful refinement .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous xanthene-indole hybrids suggest:

- Antimicrobial activity against Gram-positive bacteria (MIC ~5–10 µM) via membrane disruption.

- Fluorescence properties (λem ~450–550 nm) for cellular imaging, attributed to the xanthene core . These findings require validation through dose-response assays and cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing coupling efficiency. Key parameters include:

- Power settings (150–300 W) to avoid decomposition.

- Solvent selection (e.g., DMF or ethanol) for dielectric heating.

- Real-time monitoring via HPLC to track intermediate formation and optimize stepwise yields .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder?

Q. How does the indole moiety influence the compound’s interaction with biological targets?

- Molecular docking studies suggest the indole group engages in π-π stacking with aromatic residues (e.g., Trp in kinases).

- Hydrogen bonding via the hydroxyethyl group enhances binding to polar active sites (e.g., ATP pockets). Competitive inhibition assays (IC50 determination) and mutagenesis studies are recommended to validate these interactions .

Q. What methodological approaches are recommended for studying DNA intercalation?

- UV-Vis titration : Monitor hypochromicity at λmax ~260 nm upon DNA binding.

- Fluorescence quenching : Track changes in xanthene emission intensity when incubated with DNA.

- Circular dichroism (CD) : Detect conformational shifts in DNA helicity. Control experiments with ethidium bromide displacement confirm specificity .

Q. How can conflicting bioactivity data between in vitro and cell-based assays be reconciled?

- Permeability assays (e.g., Caco-2 monolayers) assess cellular uptake limitations.

- Metabolic stability tests (liver microsomes) identify rapid degradation.

- Prodrug modification of the hydroxyethyl group may enhance bioavailability .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

- HPLC-MS : Use C18 columns (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) with ESI-MS detection (m/z 400–600).

- Elemental analysis (%C, %H, %N) confirms stoichiometry.

- Thermogravimetric analysis (TGA) detects solvent residues (>0.5% weight loss) .

Q. How can fluorescence quantum yield (ΦF) be quantified for imaging applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.